Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c9-1-6-4-11(5-6)8(12)7-2-10-3-7/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWSOMCZLPZJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by its unique dual azetidine structure and the presence of a fluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Despite its promising structure, comprehensive data on its biological activity remains limited.
Structural Overview
The molecular formula of this compound is CHFNO, indicating the presence of two azetidine rings and a ketone functional group. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Compound Name | This compound |
| Molecular Formula | CHFNO |
| Structural Components | Two azetidine rings, fluoromethyl group, ketone |
Antiproliferative Effects
While specific studies on this compound are scarce, related compounds in the azetidine family have demonstrated significant antiproliferative activities. For instance, studies on 3-(prop-1-en-2-yl)azetidinones have shown potent effects against MCF-7 breast cancer cells, suggesting that similar structural motifs may confer anticancer properties .
The precise mechanism of action for this compound is not well-documented. However, the presence of the fluoromethyl group may enhance its binding affinity to biological targets, potentially leading to increased biological activity .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with other azetidine derivatives is helpful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-Acetylazetidine | Structure | Moderate antiproliferative activity |
| 4-Fluoroazetidine | Structure | Antibacterial properties |
| 2-Methylazetidine | Structure | Limited activity reported |
The dual azetidine structure and the presence of both fluoromethyl and ketone functionalities in this compound may enhance its biological activity compared to simpler analogs.
In Vitro Studies
Research involving related azetidine compounds has highlighted their potential in cancer treatment. For example, compounds derived from 3-chloro-azetidinones exhibited notable antiproliferative effects on human breast cancer cell lines . Such findings suggest that modifications to the azetidine structure can lead to significant improvements in biological efficacy.
Antimicrobial Activity
The antimicrobial properties of azetidine derivatives have also been investigated. Certain compounds have shown promising results against various bacterial strains, indicating that the incorporation of fluorine may enhance antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone is being investigated for its potential therapeutic applications. The fluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing azetidine rings can exhibit anticancer properties. The incorporation of the fluoromethyl group may enhance this activity by modifying the compound's electronic properties and steric hindrance, potentially leading to improved binding affinity to cancer-related targets .
Antimicrobial Properties
Studies have shown that azetidine derivatives possess significant antimicrobial activity. The presence of the fluoromethyl substituent may contribute to the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of more complex molecules.
Synthesis of Bioactive Compounds
The compound can be utilized in synthesizing bioactive molecules, particularly those targeting specific biological pathways. Its reactivity can be exploited to introduce additional functional groups, leading to diverse derivatives with potential pharmacological activities .
Development of Novel Materials
Due to its unique structural characteristics, this compound can also be used in the development of novel materials, including polymers and nanomaterials. These materials may find applications in drug delivery systems and other biomedical applications .
Case Study: Anticancer Research
In a study exploring the anticancer properties of azetidine derivatives, researchers synthesized several analogs of this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of azetidine-based compounds, including this compound. The findings indicated that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluoromethyl (-CH₂F) in the target compound balances lipophilicity and metabolic stability, whereas -CF₃ (in ) increases hydrophobicity, and -OH () enhances hydrogen-bonding capacity .
- Complexity: Indole and piperazine-thiazole substituents () introduce bulk and heteroatoms, enabling interactions with enzymes like monoacylglycerol lipase (MAGL) .
Impact of Substituent Modifications on Physicochemical Properties
Preparation Methods
Starting Material Preparation and Esterification
Protection and Functional Group Transformation
- The nitrogen of the azetidine ring is often protected with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions.
- The hydroxymethyl group on the azetidine ring is converted into a good leaving group such as mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) derivatives. For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate are synthesized as intermediates.
Fluorination Step
Deprotection and Coupling
- Acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to remove protecting groups, liberating the free amine.
- The coupling of the fluoromethyl azetidine derivative with another azetidine moiety or amine is achieved by reacting the corresponding intermediates under reductive amination or nucleophilic substitution conditions.
- Hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are employed to reduce intermediates to the desired amine or amide products.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of azetidine-3-carboxylic acid | Thionyl chloride, methanol, 5–15 °C | Forms methyl ester hydrochloride salt |
| 2 | Protection of azetidine nitrogen | Boc anhydride or similar | Protects amine during subsequent steps |
| 3 | Conversion to mesylate/tosylate | Methanesulfonyl chloride or tosyl chloride, base | Activates hydroxymethyl group for substitution |
| 4 | Fluorination | TBAF or HF/trimethylamine | Introduces fluoromethyl group |
| 5 | Deprotection | Para-toluenesulfonic acid or trifluoroacetic acid | Removes Boc protecting group |
| 6 | Coupling via reductive amination or nucleophilic substitution | Sodium triacetoxyborohydride, LAH, or other hydride reducing agents | Forms methanone linkage between azetidine units |
Alternative and Supporting Synthetic Approaches
- Direct displacement method : The displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amine nucleophiles is a straightforward method to introduce azetidine-3-amines, which can be further functionalized. This method involves heating the electrophilic azetidine intermediate with amines in acetonitrile at elevated temperatures (e.g., 80 °C), yielding moderate to high product yields (up to 72%).
- Single-step synthesis of azetidine-3-amines : Recent methodologies allow for the one-step synthesis of azetidine-3-amines from commercially available materials, tolerating various functional groups and enabling late-stage functionalization. This approach can be adapted for the preparation of fluoromethyl-substituted azetidine derivatives.
Industrial Scale Preparation
- Large-scale synthesis has been demonstrated in reactors up to 5000 liters, starting from azetidine-3-carboxylic acid and methanol, under nitrogen atmosphere and controlled temperature conditions.
- Purification steps include aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine derivatives to less than 1%.
- Continuous flow reactors and automated systems are often employed to enhance reproducibility, safety, and cost-effectiveness in industrial settings.
Summary Table of Key Reagents and Conditions
Q & A
Q. What are the established synthetic routes for Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Friedel-Crafts acylation or nucleophilic substitution reactions. For example, azetidine derivatives are often prepared via cyclization of amino alcohols or amines with carbonyl-containing reagents. Optimization focuses on:
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature : Controlled heating (50–100°C) to avoid decomposition .
Example reaction conditions:
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 25 | 12 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 6 | 78 |
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring connectivity and fluoromethyl group integration .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for purity (>95%) and molecular ion confirmation .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₃FNO).
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data collection at low temperature (100 K) using synchrotron or in-house sources.
- Refinement : SHELX programs (SHELXL for small-molecule refinement; SHELXS/SHELXD for structure solution). Key parameters:
- , residuals < 0.1.
- Hydrogen bonding and fluorine atom positioning require anisotropic displacement parameters .
Q. What pharmacological assays are suitable for characterizing its activity as a monoacylglycerol lipase (MAGL) inhibitor?
- Methodological Answer :
- In vitro MAGL Inhibition :
- Use recombinant human MAGL in a fluorometric assay with 4-nitrophenyl butyrate as substrate.
- IC₅₀ determination via dose-response curves (typical range: 1–100 nM) .
- Selectivity Profiling : Cross-test against FAAH, ABHD6, and other serine hydrolases to confirm target specificity.
Q. How can computational modeling predict binding interactions between this compound and MAGL?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on:
- Fluoromethyl group interactions with hydrophobic pockets.
- Azetidine ring hydrogen bonding to catalytic serine residues (e.g., Ser122 in MAGL).
- MD Simulations : GROMACS/AMBER for stability analysis (20–50 ns trajectories) to assess binding mode persistence .
Q. How should researchers resolve contradictions in activity data across different experimental batches?
- Methodological Answer :
- Batch Analysis : Compare HPLC purity, stereochemical consistency (via chiral chromatography), and residual solvent content (GC-MS).
- Biological Replicates : Use standardized cell lines (e.g., HEK293 expressing MAGL) and control compounds (e.g., JZL184) to normalize assay conditions .
- Statistical Methods : Apply ANOVA or mixed-effects models to account for inter-experimental variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
